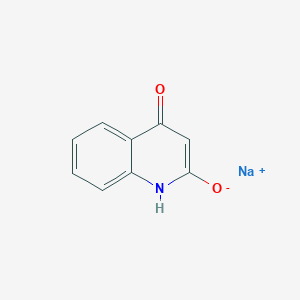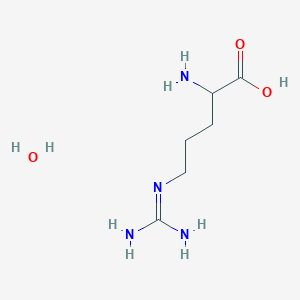
sodium;4-oxo-1H-quinolin-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of iminodiacetic acid and is often referred to by its common name, mebrofenin. It is primarily used in medical imaging, particularly in hepatobiliary scintigraphy to evaluate liver function and biliary tract disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(3-bromo-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid involves the reaction of 3-bromo-2,4,6-trimethylphenyl isocyanate with iminodiacetic acid under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques to meet the required standards for medical use.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or primary amines in an organic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: In chemistry, 2-({[(3-bromo-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it a valuable compound in synthetic chemistry.
Biology: In biological research, this compound is used to study liver function and biliary tract disorders. Its ability to be taken up by hepatocytes and excreted into the bile makes it an excellent tracer for imaging studies.
Medicine: In medicine, it is used in hepatobiliary scintigraphy, a diagnostic imaging technique that helps evaluate liver function and detect abnormalities in the biliary tract. It is particularly useful in diagnosing conditions such as bile duct obstruction, gallstones, and liver diseases.
Industry: In the industrial sector, this compound is used in the production of diagnostic agents and as an intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-({[(3-bromo-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid involves its uptake by hepatocytes in the liver. The compound is transported into the liver cells via specific transporters and is subsequently excreted into the bile. This process allows for the visualization of the liver and biliary tract during imaging studies. The molecular targets include transport proteins in the liver cells that facilitate the uptake and excretion of the compound.
Comparison with Similar Compounds
- 2-({[(3-chloro-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid
- 2-({[(3-iodo-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid
- 2-({[(3-fluoro-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid
Comparison: The uniqueness of 2-({[(3-bromo-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid lies in its bromine atom, which provides distinct chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom influences the compound’s reactivity, making it more suitable for certain chemical reactions and imaging applications. Additionally, the bromine derivative has been found to have optimal properties for hepatobiliary imaging, making it a preferred choice in medical diagnostics.
Properties
IUPAC Name |
sodium;4-oxo-1H-quinolin-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2.Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;/h1-5H,(H2,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXMDMIYCCSYNP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B7821468.png)










